molecular formula C18H23IO2 B044270 (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 114896-44-5

(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No. B044270
M. Wt: 398.3 g/mol
InChI Key: BDNASYOQFXLAMD-WKULXVSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one, also known as iodo-methyl-steroid (IMS), is a synthetic steroid that has been widely used in scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry.

Scientific Research Applications

Iodo-methyl-steroid has been used extensively in scientific research for various applications. One of the primary applications of this compound is in the study of steroid hormone receptors. Iodo-methyl-steroid can be radiolabeled with iodine-125 or iodine-131 to produce a radiolabeled ligand that can be used to study the binding affinity and specificity of steroid hormone receptors. This has led to a better understanding of the structure and function of these receptors, which has important implications for the development of new drugs for various diseases.

Mechanism Of Action

The mechanism of action of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid is related to its ability to bind to steroid hormone receptors. These receptors are located in the cytoplasm or nucleus of target cells and are activated by binding to specific hormones, such as estrogen or testosterone. Iodo-methyl-steroid can bind to these receptors and activate or inhibit their function, depending on the specific receptor and ligand involved. This has important implications for the regulation of various physiological processes, such as growth and development, metabolism, and immune function.

Biochemical And Physiological Effects

Iodo-methyl-steroid has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These effects are related to its ability to bind to steroid hormone receptors and modulate their function. For example, (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid has been shown to inhibit the growth of breast cancer cells by binding to estrogen receptors and blocking the action of estrogen. It has also been shown to stimulate the production of red blood cells in animals by binding to and activating the androgen receptor.

Advantages And Limitations For Lab Experiments

One of the advantages of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid is its high binding affinity and specificity for steroid hormone receptors. This makes it a valuable tool for studying the structure and function of these receptors in vitro and in vivo. However, one limitation of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid is its potential toxicity and side effects, particularly at high doses. This can limit its use in certain experiments or applications.

Future Directions

There are several future directions for the study of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid. One area of research is the development of new radiolabeled ligands for imaging and diagnostic purposes. Another area of research is the development of new drugs that target steroid hormone receptors and modulate their function. This has important implications for the treatment of various diseases, including cancer, metabolic disorders, and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid, which could lead to the development of safer and more effective drugs in the future.
Conclusion:
In conclusion, (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid is a synthetic steroid that has been widely used in scientific research for various applications. Its high binding affinity and specificity for steroid hormone receptors make it a valuable tool for studying the structure and function of these receptors. However, its potential toxicity and side effects can limit its use in certain experiments or applications. Future research is needed to better understand the mechanism of action and potential side effects of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid, which could lead to the development of safer and more effective drugs in the future.

Synthesis Methods

The synthesis of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid involves the reaction of a steroid precursor with iodomethane in the presence of a strong base, such as potassium hydroxide. The reaction proceeds through an S-alkylation mechanism, where the iodomethane acts as an alkylating agent to form the iodo-methyl group on the steroid molecule. The resulting product is then purified by column chromatography to obtain a pure form of (8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-onesteroid.

properties

CAS RN

114896-44-5

Product Name

(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C18H23IO2

Molecular Weight

398.3 g/mol

IUPAC Name

(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H23IO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h8,14-17,21H,2-7,9H2,1H3/t14-,15+,16-,17+,18+/m1/s1

InChI Key

BDNASYOQFXLAMD-WKULXVSPSA-N

Isomeric SMILES

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1C[C@H]([C@@H]2O)I

SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CC(C2O)I

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CC(C2O)I

synonyms

16 alpha-iodo-19-nortestosterone
delta(9)-16-iodo-19-nortestosterone

Origin of Product

United States

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